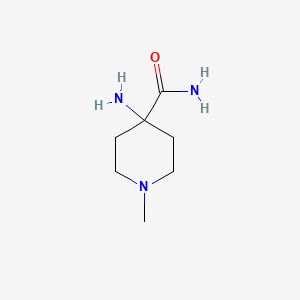
4-Amino-1-methylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-methylpiperidine-4-carboxamide is an organic compound with the molecular formula C6H14N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Amino-1-methylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with methylamine under reflux conditions in the absence of water or acid . The reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting amines to amides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
4-Amino-1-methylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-methylpiperidine: A closely related compound with similar chemical properties.
1-Methylpiperidin-4-amine: Another derivative of piperidine with comparable reactivity.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H15N3O |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
4-amino-1-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-10-4-2-7(9,3-5-10)6(8)11/h2-5,9H2,1H3,(H2,8,11) |
Clave InChI |
WKKXQBIARFVHHE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















